molecular formula C19H20N2O5 B15094395 2-[[2-Benzamido-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid

2-[[2-Benzamido-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid

Cat. No.: B15094395
M. Wt: 356.4 g/mol
InChI Key: PSRCBRUPIDLBSA-UHFFFAOYSA-N
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Description

2-[[2-Benzamido-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid is a complex organic compound with significant potential in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-Benzamido-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of benzoylglycine with 4-hydroxyphenylacetic acid under acidic conditions to form an intermediate azlactone. This intermediate is then hydrolyzed and reduced using Raney alloy in an alkaline medium to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[[2-Benzamido-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The benzamido group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-[[2-Benzamido-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[2-Benzamido-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group is known to scavenge reactive oxygen species, thereby exhibiting antioxidant properties. Additionally, the benzamido group can interact with cellular proteins, potentially inhibiting cancer cell proliferation by interfering with key signaling pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[[2-benzamido-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-12(19(25)26)20-18(24)16(11-13-7-9-15(22)10-8-13)21-17(23)14-5-3-2-4-6-14/h2-10,12,16,22H,11H2,1H3,(H,20,24)(H,21,23)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRCBRUPIDLBSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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